2-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-10-12-5-7-6-3-1-2-4-8(6)14-9(7)13-10/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJATFVQDSGHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CN=C(N=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves cyclization reactions. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions often involve refluxing in the presence of a catalyst such as phosphorous oxychloride .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 2 undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified biological and chemical properties.
Reaction with Amines
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Reagents : Primary/secondary amines (e.g., methylamine, piperazine)
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Conditions : Reflux in ethanol or THF, often with a base (e.g., K₂CO₃) .
-
Products :
Reaction with Hydrazines
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Reagents : Hydrazine hydrate
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Products : 2-Hydrazino derivatives, which are intermediates for cyclization into triazolopyrimidines (e.g., via reaction with CS₂) .
Cyclization Reactions
The hydrazino derivative (from chloro substitution) undergoes cyclization to form fused heterocycles.
Formation of Triazolopyrimidines
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Conditions : NaOH in ethanol, reflux (12 hrs).
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Product : 8,9,10,11-Tetrahydrobenzothieno[3,2-e] triazolo[4,3-c]pyrimidine (65–70% yield) .
Spirocyclization with Ketones
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Reagents : Cyclohexanone or cyclopentanone
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Conditions : Acidic or basic catalysis (e.g., H₂SO₄ or Et₃N) .
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Product : Spirocyclic derivatives (e.g., spiro[1-benzothieno[2,3-d]pyrimidine-2,1′-cyclohexane]) with yields up to 67% .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings, enabling aryl/alkenyl group introductions.
Heck Coupling
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Reagents : Styrene, Pd(OAc)₂, PPh₃, Et₃N
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Product : 2-(2-Phenylethenyl)-tetrahydrobenzothienopyrimidine (58% yield) .
Oxidation of the Thiophene Moiety
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Reagents : m-CPBA (meta-chloroperbenzoic acid)
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Conditions : CH₂Cl₂, 0°C to RT.
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Product : Sulfoxide or sulfone derivatives, though specific yields for this compound are not explicitly reported.
Reduction of the Pyrimidine Ring
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Reagents : H₂, Pd/C
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Conditions : Ethanol, 60 psi H₂, 12 hrs.
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Product : Partially saturated derivatives (data limited).
Functionalization via Electrophilic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution, though reactivity is moderated by the pyrimidine ring’s electron-withdrawing effects.
Nitration
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Reagents : HNO₃/H₂SO₄
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Conditions : 0–5°C, 2 hrs.
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Product : Nitro-substituted derivatives at the thiophene ring (yields not specified).
Biological Activity of Selected Derivatives
| Derivative | Target/Activity | Potency (IC₅₀/Ki) |
|---|---|---|
| 2-Piperazinyl derivative | Adenosine A₂A receptor | Ki = 12 nM |
| Spirocyclohexane derivative | CDK2 kinase | IC₅₀ = 0.8 µM |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit anticancer properties by interfering with cellular proliferation pathways. For instance, studies have shown that benzothieno derivatives can inhibit tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents. This is particularly relevant given the increasing resistance to existing antimicrobial therapies.
Neurological Research
The unique structure of this compound allows it to interact with neurotransmitter systems. Preliminary studies suggest that it may have neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthetic Methods
The synthesis of 2-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Benzothieno Core : This involves cyclization reactions that create the fused ring structure characteristic of benzothieno compounds.
- Chlorination : The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution reactions.
Case Study 1: Anticancer Screening
A study conducted by ChemDiv screened various benzothieno derivatives for their anticancer activity against human cancer cell lines. Among these compounds, 2-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine showed promising results with significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents published in the Journal of Medicinal Chemistry, derivatives of benzothieno compounds were tested against resistant strains of Staphylococcus aureus and Candida albicans. The results indicated that 2-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited higher potency than traditional antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
The 4-chloro group in the parent compound is replaced with diverse substituents to modulate biological activity and physicochemical properties. Key derivatives include:
4-Amino Derivatives
- 4-(4-Benzylpiperazin-1-yl) derivative (4c) :
- 4-(4-Benzylpiperidin-1-yl) derivative (4d) :
4-Hydrazino Derivatives
- 4-Hydrazino derivative (5): Synthesis: Substitution of chlorine with hydrazine hydrate. Properties: White solid, m.p. 175°C, 79% yield. Serves as a precursor for Schiff base formation .
- Schiff base derivative (6a) :
Thiosemicarbazide Derivatives
- 2-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinecarbothioamide (7a): Synthesis: Reaction of 4-chloro-7-methyl derivative with thiosemicarbazide. Exhibited cytotoxicity (IC₅₀ = 5.07 µM) against HCT-116 colon cancer cells .
Structural Modifications in the Tetrahydrobenzothiophene Moiety
7-Methyl Substitution
- 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4): Synthesis: Gewald reaction using 4-methylcyclohexanone instead of cyclohexanone . Impact: Methyl substitution increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the non-methylated parent compound .
Dimeric Derivatives
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione: Synthesis: Condensation of N,N′-bis-pyrimidinylmethanediamine with oxalyl chloride. Properties: 66% yield; dimeric structure enhances binding affinity in enzyme inhibition studies .
Physicochemical Properties and Reactivity
- Reactivity : The 4-chloro group in the parent compound is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling rapid derivatization .
- Solubility: Derivatives with polar groups (e.g., hydrazino, sulfonamide) exhibit improved aqueous solubility compared to lipophilic analogs like (4d) .
- Thermal Stability : Methyl-substituted derivatives (e.g., 4) show higher melting points (>200°C) due to crystallinity enhancements .
Biological Activity
2-Chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C12H12ClN2S
- Molecular Weight : 236.75 g/mol
- Melting Point : 95°C to 96°C
- Purity : Typically 96% .
Anticancer Properties
Research has demonstrated that derivatives of benzothieno[2,3-d]pyrimidines exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating a series of related compounds, 2-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited strong antiproliferative effects with an IC50 value of approximately 9.0 nM against the MDA-MB-435 cancer cell line. This was significantly more potent than several other tested compounds .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| 2-Chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine | 9.0 | Antiproliferative |
| Compound A | 40 | Moderate |
| Compound B | 125 | Low |
The mechanism by which this compound exerts its anticancer effects involves the disruption of microtubule dynamics. It has been shown to induce microtubule depolymerization at concentrations as low as 10 µM . This action is critical in preventing cancer cell division and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has displayed antimicrobial activity against various bacterial strains. For instance, it demonstrated minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from simpler precursors using methods such as Gewald reaction and nucleophilic substitution reactions . The structural modifications significantly influence its biological activity.
Q & A
Q. What green chemistry approaches minimize waste in synthesis?
- Methodological Answer :
- Solvent Substitution : Replace pyridine with cyclopentyl methyl ether (CPME), a biodegradable solvent, in cyclocondensation steps .
- Catalytic Recycling : Use Amberlyst-15 resin for acid-catalyzed steps, achieving >90% recovery over 5 cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
